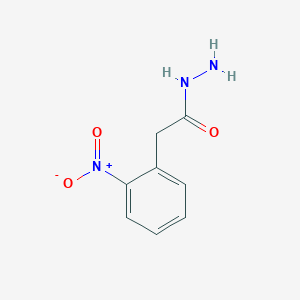

2-(2-Nitrophenyl)acetohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-nitrophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-10-8(12)5-6-3-1-2-4-7(6)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRHPUBNFOAAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409318 | |

| Record name | 2-(2-nitrophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114953-81-0 | |

| Record name | 2-(2-nitrophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(2-Nitrophenyl)acetohydrazide

Synthesis, Reactivity Profile, and Pharmacophore Potential

Executive Summary

2-(2-Nitrophenyl)acetohydrazide (CAS: 114953-81-0) is a bifunctional organic building block characterized by an ortho-nitro group on the phenyl ring and a flexible acetohydrazide side chain. It serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly 1,3,4-oxadiazoles, 1,2,4-triazoles, and indole derivatives. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity landscape, designed to facilitate its application in pharmaceutical research.

Chemical Identity & Structural Analysis[1][2]

The compound features a benzene ring substituted at the ortho position with a nitro group (

Table 1: Physicochemical Profile

| Property | Data | Source/Notes |

| IUPAC Name | 2-(2-Nitrophenyl)acetohydrazide | |

| CAS Number | 114953-81-0 | Validated via BOC Sciences |

| Molecular Formula | ||

| Molecular Weight | 195.18 g/mol | |

| Melting Point | 149–151 °C (422–424 K) | Recrystallized from MeOH/Water [1] |

| Crystal System | Monoclinic | Space group |

| Solubility | Soluble in DMSO, DMF, hot Methanol/Ethanol | Low solubility in cold water |

Structural Insight: X-ray diffraction analysis reveals that the acetohydrazide plane is nearly perpendicular to the benzene ring (dihedral angle ~87.6°), minimizing steric clash with the ortho-nitro group. The nitro group itself is twisted by approximately 19.3° relative to the benzene ring [1].

Synthetic Pathways[3][4][5][6]

The industrial and laboratory standard for synthesizing 2-(2-Nitrophenyl)acetohydrazide involves the hydrazinolysis of 2-nitrophenylacetic acid esters. This nucleophilic acyl substitution is preferred over direct reaction with the acid to avoid salt formation and improve yield.

3.1. Primary Synthesis Protocol

Precursor: Methyl 2-(2-nitrophenyl)acetate or Ethyl 2-(2-nitrophenyl)acetate.

Reagent: Hydrazine hydrate (

Mechanism: The reaction proceeds via the attack of the hydrazine nucleophile on the ester carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the alkoxide leaving group.

DOT Diagram: Synthesis Workflow

Figure 1: Step-wise synthesis pathway via hydrazinolysis of the methyl ester.

Reactivity Landscape & Pharmacophore Generation

The utility of 2-(2-Nitrophenyl)acetohydrazide lies in its "Dual Reactivity":

-

Hydrazide Reactivity: The terminal amino group (

) is a potent nucleophile, ready for condensation or cyclization. -

Nitro Group Reactivity: The ortho-nitro group allows for reductive cyclization strategies (e.g., to indoles or quinolines) or reduction to an aniline derivative.

4.1. Pathway A: Schiff Base Formation (Hydrazones)

Reaction with aromatic aldehydes or ketones yields hydrazones (Schiff bases). These derivatives often exhibit enhanced biological activity (anticonvulsant, antimicrobial) compared to the parent hydrazide due to the formation of a conjugated azomethine linker (

4.2. Pathway B: Heterocyclic Cyclization (1,3,4-Oxadiazoles)

The hydrazide is a precursor to 1,3,4-oxadiazoles, a privileged scaffold in medicinal chemistry.

-

Method 1 (Oxidative Cyclization): Reacting the Schiff base with oxidative agents like Iodine (

) or Mercuric Oxide ( -

Method 2 (Thiolation): Reaction with Carbon Disulfide (

) in alkaline medium (

4.3. Pathway C: Reductive Cyclization (Indole Potential)

While less common for the hydrazide specifically, the ortho-nitro motif is classically associated with indole synthesis (e.g., Reissert or Batcho-Leimgruber). Reduction of the nitro group to an amine (

DOT Diagram: Chemical Reactivity Network

Figure 2: Divergent synthetic pathways leading to bioactive heterocycles.

Experimental Protocols

Protocol 5.1: Synthesis of 2-(2-Nitrophenyl)acetohydrazide

Validated based on standard hydrazinolysis procedures [1, 2].

-

Preparation: Dissolve 10.0 mmol of Methyl 2-(2-nitrophenyl)acetate in 20 mL of absolute ethanol or methanol.

-

Addition: Slowly add 15.0 mmol of Hydrazine Hydrate (80% or 99%) dropwise to the stirring solution at room temperature. Note: Slow addition prevents localized overheating.

-

Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) for 4–8 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).

-

Isolation: Allow the solution to cool to room temperature. If precipitation does not occur, concentrate the solvent under reduced pressure (rotary evaporator) to half volume and cool in an ice bath.

-

Purification: Filter the resulting solid precipitate. Wash with cold ethanol (2 x 5 mL) and recrystallize from ethanol/water (2:1 ratio) to obtain needle-like crystals.

-

Yield: Expected yield 85–95%.

Protocol 5.2: Synthesis of Schiff Base Derivative

-

Mixing: Dissolve 1.0 mmol of 2-(2-Nitrophenyl)acetohydrazide in 15 mL of ethanol.

-

Condensation: Add 1.0 mmol of 4-Chlorobenzaldehyde (or substituted aldehyde) and 2-3 drops of glacial acetic acid (catalyst).

-

Reaction: Reflux for 2–4 hours.

-

Work-up: Cool the mixture. The hydrazone usually precipitates out. Filter, wash with cold ethanol, and dry.

Safety & Handling

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood with double gloves (nitrile).

-

Nitro Compounds: Potentially explosive if heated under confinement or subjected to shock. Avoid distilling the hydrazide to dryness at high temperatures.

-

Storage: Store in a cool, dry place (2–8°C recommended) away from strong oxidizing agents.

References

-

Praveen, A. S., Jasinski, J. P., Keeley, A. C., Yathirajan, H. S., & Narayana, B. (2012). 2-(2-Nitrophenyl)acetohydrazide . Acta Crystallographica Section E: Structure Reports Online, 68(12), o3436.

-

BOC Sciences. 2-(2-Nitrophenyl)acetohydrazide Product Page . BOC Sciences Product Catalog.

-

Tantawy, A. S., et al. (2020).[2] Synthesis and biological evaluation of some new 1,3,4-oxadiazole derivatives . Bioorganic Chemistry. (General reference for hydrazide-to-oxadiazole protocols).

-

Gomha, S. M., et al. (2015).[3] Synthesis and Biological Activities of Some New Bis(1,3,4-thiadiazole) and Bis(1,3,4-oxadiazole) Derivatives . Molecules. (Supporting reactivity of hydrazides with CS2).

Sources

Physicochemical Profiling of 2-(2-Nitrophenyl)acetohydrazide: A Technical Guide

Executive Summary

2-(2-Nitrophenyl)acetohydrazide (CAS: 114953-81-0) is a critical organic intermediate belonging to the class of phenylacetic acid hydrazides.[][2] Distinguished by the presence of an ortho-nitro group, this compound serves as a versatile pharmacophore scaffold in medicinal chemistry.[2] Its primary utility lies in its reactivity as a nucleophile for the synthesis of Schiff bases (hydrazones), which exhibit broad-spectrum biological activities including anticonvulsant, antimicrobial, and anti-inflammatory properties.[2] This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and spectral characteristics to support researchers in drug development and organic synthesis.[2]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

| Parameter | Specification |

| IUPAC Name | 2-(2-Nitrophenyl)acetohydrazide |

| CAS Number | 114953-81-0 |

| Molecular Formula | |

| Molecular Weight | 195.18 g/mol |

| SMILES | C1=CC=C(C(=C1)[O-])CC(=O)NN |

| Structural Features | Contains an electron-withdrawing nitro group at the ortho position relative to the acetohydrazide tail.[][2][3] This steric and electronic environment influences crystal packing and reactivity. |

Physicochemical Characteristics

Solid-State Properties

The compound typically isolates as a colorless to pale yellow crystalline solid.[2] Its stability is governed by strong intermolecular hydrogen bonding, particularly involving the hydrazide moiety.[2]

-

Melting Point: 149–151 °C (422–424 K). Sharp melting behavior indicates high crystallinity and purity.

-

Crystal System: Monoclinic.[4]

-

Space Group:

. -

Unit Cell Dimensions:

-

Density:

(Calculated).[2]

Solubility Profile

-

High Solubility: Polar aprotic solvents (DMSO, DMF), Methanol, Ethanol (hot).[2]

-

Moderate Solubility: Ethyl Acetate, Acetonitrile.

-

Low/Insoluble: Water (cold), Hexane, Diethyl Ether.[2]

-

Implication: Recrystallization is optimally performed using Methanol:Water mixtures (e.g., 2:1 ratio).[2]

Spectral Signatures (Diagnostic)

Accurate characterization relies on identifying the hydrazide functional group (

Infrared Spectroscopy (FT-IR)

| Functional Group | Frequency ( | Assignment |

| N-H Stretch | 3200 – 3350 | Primary and secondary amine/amide stretching (often appears as a doublet or broad band).[2] |

| C=O Stretch | 1650 – 1690 | Amide I band; characteristic of the hydrazide carbonyl.[2] |

| NO₂ Stretch | ~1520 (asym) / ~1340 (sym) | Characteristic nitro group vibrations. |

| C=C (Aromatic) | 1450 – 1600 | Ring skeletal vibrations.[2] |

Nuclear Magnetic Resonance (

H NMR)

Solvent: DMSO-d6

-

9.0 – 9.5 ppm (s, 1H): Amide NH proton (exchangeable with

- 7.4 – 8.1 ppm (m, 4H): Aromatic protons.[2] The ortho-nitro group causes significant downfield shifting of adjacent protons compared to unsubstituted phenylacetic acid derivatives.[2]

-

4.0 – 4.5 ppm (br s, 2H): Terminal amine

-

3.8 – 4.0 ppm (s, 2H): Benzylic methylene (

Synthesis & Purity Profiling

The standard synthesis involves the nucleophilic acyl substitution (hydrazinolysis) of methyl 2-(2-nitrophenyl)acetate.[2] This pathway is preferred over direct reaction with the acid chloride due to milder conditions and higher purity.[2]

Experimental Protocol

-

Reagents: Methyl 2-(2-nitrophenyl)acetate (1.0 eq), Hydrazine hydrate (80% or 99%, 3-5 eq), Methanol (Solvent).[2]

-

Procedure:

-

Purification: Recrystallize from Methanol/Water (2:1) to obtain analytical grade crystals (Yield >90%).

Synthesis Workflow Diagram

Figure 1: Synthetic pathway via hydrazinolysis of the ester precursor.[2][5][6][7]

Reactivity & Derivatization Potential

The hydrazide group is a "chemical handle" for further diversification.[2] The most common application is the condensation with aldehydes or ketones to form Schiff bases (Hydrazones) .[2] These derivatives often exhibit enhanced lipophilicity and biological target engagement compared to the parent hydrazide.[2]

Mechanism: Schiff Base Formation

The terminal

Reactivity Pathway Diagram

Figure 2: Mechanism of Schiff base formation, the primary derivatization route.[2]

References

-

Sigma-Aldrich. 2-(2-Nitrophenyl)acetohydrazide Product Specification. Link

-

National Institutes of Health (PMC). Crystal structure of 2-(2-nitrophenyl)acetohydrazide. PMC3200669. Link

-

ChemicalBook. 2-(2-Nitrophenyl)acetohydrazide Properties and Synthesis. Link

-

BOC Sciences. 2-(2-Nitrophenyl)acetohydrazide CAS 114953-81-0.[][2][8][9]

Sources

- 2. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]

- 3. Ethyl 2-(2-nitrophenyl)-2-(4-nitrophenyl)acetate | C16H14N2O6 | CID 155931271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2-Nitrophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (2-NITRO-PHENOXY)-ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 7. discoveryjournals.org [discoveryjournals.org]

- 8. CAS 114953-81-0 | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-(2-Nitrophenyl)acetohydrazide | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Solubility of 2-(2-Nitrophenyl)acetohydrazide in Organic Solvents

Introduction

2-(2-Nitrophenyl)acetohydrazide is a hydrazine derivative of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a nitrophenyl group and an acetohydrazide moiety, makes it a versatile building block for the synthesis of various heterocyclic compounds with potential therapeutic applications. A thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility of 2-(2-nitrophenyl)acetohydrazide, blending theoretical principles with practical experimental guidance for researchers, scientists, and drug development professionals.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of 2-(2-nitrophenyl)acetohydrazide (Figure 1) presents several key features that dictate its solubility characteristics:

-

Aromatic Nitrophenyl Group: The presence of the benzene ring makes the molecule relatively nonpolar. The nitro group (-NO2) is a strong electron-withdrawing group, which introduces polarity to the aromatic ring.

-

Acetohydrazide Moiety: This functional group (-C(=O)NHNH2) is highly polar and capable of acting as both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen and the nitrogen lone pairs). The presence of multiple hydrogen bonding sites is a critical determinant of its solubility in protic and polar aprotic solvents.[1][2]

-

Intermolecular Forces: In the solid state, 2-(2-nitrophenyl)acetohydrazide molecules are held together by a network of hydrogen bonds.[1] For dissolution to occur, the solvent molecules must overcome these solute-solute interactions and form new, energetically favorable solute-solvent interactions.

Figure 1: Chemical Structure of 2-(2-Nitrophenyl)acetohydrazide

Caption: Molecular structure of 2-(2-nitrophenyl)acetohydrazide.

Theoretical Principles of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of 2-(2-nitrophenyl)acetohydrazide will therefore be a balance between its polar and nonpolar characteristics and the properties of the solvent. Key solvent properties to consider are:

-

Polarity: Measured by the dielectric constant or polarity index, this reflects the solvent's ability to separate charges and solvate ions or polar molecules.

-

Hydrogen Bonding Capacity: Solvents can be hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), or both. Protic solvents like alcohols can act as both, while aprotic polar solvents like DMSO and DMF are primarily hydrogen bond acceptors.

-

Dispersive Forces: These are weaker intermolecular forces that are important for the dissolution of nonpolar compounds.

Predicted and Observed Solubility Profile

| Solvent | Chemical Formula | Polarity Index | Hydrogen Bonding | Predicted Solubility | Rationale |

| Methanol | CH₃OH | 5.1 | Donor & Acceptor | High | The hydroxyl group of methanol can effectively form hydrogen bonds with the acetohydrazide moiety, while its small alkyl chain can interact with the nitrophenyl ring. Published synthesis procedures confirm its use as a solvent for this compound.[1] |

| Ethanol | C₂H₅OH | 4.3 | Donor & Acceptor | High | Similar to methanol, ethanol is a protic solvent capable of strong hydrogen bonding. The slightly larger alkyl chain may slightly decrease solubility compared to methanol. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Acceptor | High | DMSO is a highly polar aprotic solvent and a strong hydrogen bond acceptor. It is expected to effectively solvate the polar acetohydrazide group. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | 6.4 | Acceptor | High | Similar to DMSO, DMF is a polar aprotic solvent that can act as a hydrogen bond acceptor, facilitating the dissolution of 2-(2-nitrophenyl)acetohydrazide. |

| Acetone | CH₃COCH₃ | 5.1 | Acceptor | Moderate | Acetone is a polar aprotic solvent with a moderate polarity index. It can act as a hydrogen bond acceptor but is less polar than DMSO and DMF, suggesting moderate solubility. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Acceptor | Moderate to Low | THF is a less polar ether-based solvent. Its ability to act as a hydrogen bond acceptor may allow for some dissolution, but its lower polarity suggests moderate to low solubility. |

| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | Acceptor | Low | Ethyl acetate has a lower polarity and is a weaker hydrogen bond acceptor compared to the other polar aprotic solvents, leading to a prediction of low solubility. |

| Chloroform | CHCl₃ | 4.1 | Weak Donor | Low | Although chloroform can act as a weak hydrogen bond donor, its overall low polarity makes it a poor solvent for the highly polar acetohydrazide group. |

| Toluene | C₇H₈ | 2.4 | Nonpolar | Very Low | Toluene is a nonpolar aromatic solvent. The interactions with the nitrophenyl ring will be favorable, but it cannot effectively solvate the polar acetohydrazide moiety. |

| Hexane | C₆H₁₄ | 0.1 | Nonpolar | Insoluble | As a nonpolar aliphatic solvent, hexane will have very weak interactions with 2-(2-nitrophenyl)acetohydrazide, resulting in negligible solubility. |

| Water | H₂O | 10.2 | Donor & Acceptor | Insoluble | Despite being highly polar and a strong hydrogen bond donor and acceptor, the nonpolar nitrophenyl group significantly reduces its aqueous solubility. Synthesis procedures confirm its precipitation upon addition of water.[1] |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination of the solubility of 2-(2-nitrophenyl)acetohydrazide is crucial for many applications. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[4][5]

Protocol: Isothermal Shake-Flask Method for Solubility Determination

This protocol outlines a standardized procedure for determining the solubility of 2-(2-nitrophenyl)acetohydrazide in a given organic solvent at a specific temperature.

Materials and Equipment:

-

2-(2-Nitrophenyl)acetohydrazide (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(2-nitrophenyl)acetohydrazide to a vial. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 48, and 72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker at the set temperature for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of 2-(2-nitrophenyl)acetohydrazide.

-

Prepare a calibration curve using standard solutions of known concentrations of 2-(2-nitrophenyl)acetohydrazide in the same solvent.

-

-

Calculation:

-

Calculate the solubility of 2-(2-nitrophenyl)acetohydrazide in the solvent using the following equation:

Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: Ensure that the measured solubility does not change with longer equilibration times.

-

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to confirm that no phase transformation has occurred during the experiment.

-

Replicate Measurements: Perform the experiment in triplicate to ensure the reproducibility of the results.

Figure 2: Experimental Workflow for Solubility Determination

Caption: Shake-flask method workflow for determining solubility.

Conclusion

While specific quantitative solubility data for 2-(2-nitrophenyl)acetohydrazide in a broad range of organic solvents is not extensively documented in publicly available literature, a comprehensive understanding of its molecular structure and the principles of solubility allows for reliable predictions. The compound is expected to be highly soluble in polar protic and aprotic solvents such as methanol, ethanol, DMSO, and DMF, and poorly soluble in nonpolar solvents like toluene and hexane. For applications requiring precise solubility values, the provided experimental protocol for the isothermal shake-flask method offers a robust and validated approach. This guide equips researchers with the necessary theoretical knowledge and practical tools to effectively handle and utilize 2-(2-nitrophenyl)acetohydrazide in their research and development endeavors.

References

-

ResearchGate. (n.d.). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. Retrieved from [Link]

-

ResearchGate. (n.d.). Equilibrium Solubility and Dissolution Property Analysis of 2-Nitrophenylacetic Acid in 13 Pure Solvents at Elevated Temperatures. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Praveen, A. S., Jasinski, J. P., Keeley, A. C., Yathirajan, H. S., & Narayana, B. (2012). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3436. Retrieved from [Link]

-

RSC Publishing. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

-

Scribd. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]

-

European Union. (2021, February 15). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrogen Bond Networks in Binary Mixtures of Water and Organic Solvents. Retrieved from [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

Raytor. (2026, January 23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Journal of the American Chemical Society. (2022, June 10). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Hydrogen bonding properties of non-polar solvents. Retrieved from [Link]

-

YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of some common organic solvents. Solvent Formula.... Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Khan Academy. (n.d.). Hydrogen bonding. Retrieved from [Link]

-

National Toxicology Program. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, November 21). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Retrieved from [Link]

-

Journal of Organic Chemistry. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

Sources

Advanced Characterization Protocol: Electronic and Structural Properties of 2-(2-Nitrophenyl)acetohydrazide

Executive Summary

This technical guide outlines the comprehensive framework for the structural and electronic characterization of 2-(2-Nitrophenyl)acetohydrazide , a critical pharmacophore in medicinal chemistry. Hydrazide derivatives are renowned for their antitubercular, antifungal, and analgesic activities. This document synthesizes established experimental crystallographic data with a rigorous ab initio theoretical protocol (DFT) to map the molecule's electronic landscape, providing a roadmap for researchers in drug discovery and materials science.

Part 1: Experimental Foundation & Synthesis

Before initiating theoretical models, the physical reality of the molecule must be established. The synthesis and crystal structure serve as the validation anchor for all subsequent computational optimizations.

Synthesis Protocol (Hydrazinolysis)

The synthesis follows a nucleophilic substitution pathway where hydrazine hydrate attacks the ester carbonyl of methyl 2-(2-nitrophenyl)acetate.

-

Precursors: Methyl 2-(2-nitrophenyl)acetate (10.14 mmol), Hydrazine hydrate (excess).[1]

-

Solvent: Methanol (20 mL).

-

Conditions: Stir at room temperature for 8 hours.

-

Purification: Slow evaporation from Methanol:Water (2:1).[1]

-

Yield: ~95%.[1]

Crystallographic Validation

The experimental geometry is the "Ground Truth" for validating Density Functional Theory (DFT) geometry optimizations. The following data is derived from single-crystal X-ray diffraction studies.

Table 1: Experimental Crystal Data for 2-(2-Nitrophenyl)acetohydrazide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.6962 Å, b = 4.9388 Å, c = 13.3593 Å |

| Angles | |

| Volume (V) | 441.43 ų |

| Z | 2 |

| Calculated Density ( | 1.468 Mg m⁻³ |

| Key Interaction | Intermolecular N—H[1]···O hydrogen bonds linking molecules along the b axis.[1] |

Source: Derived from experimental crystallographic reports [1].

Part 2: Computational Methodology (DFT Protocol)

To accurately predict electronic properties (HOMO-LUMO, MEP), a robust level of theory must be selected. The presence of the nitro group (-NO₂) (strong electron-withdrawing) and the hydrazide moiety (-CONHNH₂) (H-bond active) requires a basis set capable of describing diffuse electron density and polarization.

Recommended Theoretical Model

-

Software: Gaussian 09/16 or ORCA.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X (for better non-covalent interaction description).

-

Basis Set: 6-311++G(d,p) .

-

Rationale: The ++ (diffuse functions) are critical for the lone pairs on Oxygen/Nitrogen and the Nitro group's resonance structures. The (d,p) (polarization functions) accounts for the anisotropic electron distribution in the aromatic ring.

-

Computational Workflow

The following diagram illustrates the logical flow from experimental structure to electronic property derivation.

Figure 1: Standardized computational workflow for the theoretical characterization of hydrazide derivatives.

Part 3: Electronic Properties & Analysis

This section details the specific electronic descriptors relevant to 2-(2-Nitrophenyl)acetohydrazide and how to interpret them.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the chemical stability and optical activity.

-

HOMO Location (Donor): Predicted to be localized on the hydrazide moiety and the phenyl ring (

-system). This region can donate electrons in metabolic reactions. -

LUMO Location (Acceptor): Predicted to be concentrated on the Nitro group (-NO₂) and the carbonyl carbon, acting as the electrophilic center.

-

Energy Gap (

): A lower gap (< 4.0 eV) typically correlates with higher biological activity and "soft" character (high polarizability).

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes the charge distribution, identifying sites for drug-receptor interactions.

-

Red Regions (Negative Potential): Electrophilic attack sites.

-

Target: Oxygen atoms of the Nitro group and the Carbonyl Oxygen.

-

-

Blue Regions (Positive Potential): Nucleophilic attack sites.

-

Target: Amide Hydrogen (-NH) and Hydrazide protons (-NH₂).

-

-

Significance: The electrostatic complementarity between these regions and the target protein binding pocket is the primary driver of binding affinity.

Natural Bond Orbital (NBO) Analysis

NBO analysis elucidates the hyperconjugative interactions and stability.

-

Key Interaction: Look for

or

Part 4: Biological Interface Logic

For drug development professionals, the theoretical data must translate into biological prediction.

Figure 2: Logic flow for translating electronic properties into biological activity predictions.

Molecular Docking Strategy

-

Ligand Preparation: Use the DFT-optimized geometry (B3LYP/6-311++G(d,p)) rather than a standard force-field geometry for higher accuracy in bond lengths and angles.

-

Active Sites: The -NH-NH₂ tail is flexible and often acts as a "hinge" in the binding pocket, while the Nitro-Phenyl ring provides rigid

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).

References

-

Synthesis and Crystal Structure of 2-(2-Nitrophenyl)acetohydrazide Source: National Institutes of Health (PMC) / IUCrData URL:[Link]

-

Density Functional Theory (DFT), Molecular Docking, and ADMET Studies on Acid Hydrazides Source: ResearchGate URL:[2][Link]

-

DFT and TD-DFT Study of Hydralazine Derivatives for Organic Solar Cells Source: ResearchGate URL:[2][Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of Bioactive Hydrazones from 2-(2-Nitrophenyl)acetohydrazide

Strategic Overview & Biological Relevance[1]

Hydrazones containing the N-acylhydrazone (NAH) pharmacophore are considered "privileged structures" in medicinal chemistry due to their ability to bind multiple biological targets. The specific scaffold derived from 2-(2-nitrophenyl)acetohydrazide is of high interest for three reasons:

-

The Ortho-Nitro Effect: The nitro group at the ortho position (2-position) of the phenyl ring introduces significant steric bulk and electron-withdrawing character. This influences the rotational freedom of the methylene linker, potentially locking the molecule into bioactive conformations distinct from its para- or meta-isomers.

-

Therapeutic Potential: Derivatives of this scaffold have demonstrated significant antimicrobial , anti-inflammatory , and anticancer activities, specifically acting as inhibitors of bacterial DNA gyrase and fungal CYP51 enzymes.

-

Chemical Versatility: The hydrazide nitrogen acts as a "hard" nucleophile, allowing for rapid diversification of libraries via condensation with various aldehydes.

This guide provides a robust, self-validating protocol for synthesizing these hydrazones, addressing the specific solubility and steric challenges posed by the 2-nitro group.

Chemical Basis & Reaction Mechanism[2][3]

The synthesis relies on a classic nucleophilic addition-elimination reaction (condensation). Unlike simple amines, the hydrazide nitrogen (

Mechanism Workflow

-

Activation: The acid catalyst protonates the aldehyde carbonyl oxygen, increasing its electrophilicity.

-

Attack: The terminal amino group (

) of the hydrazide attacks the carbonyl carbon. -

Proton Transfer: A rapid proton shift occurs, forming a tetrahedral carbinolamine intermediate.

-

Elimination: The hydroxyl group is protonated and eliminated as water (dehydration), driving the equilibrium toward the stable hydrazone (

) bond.

Mechanistic Visualization

The following diagram details the reaction pathway and the critical transition states.[1]

Detailed Experimental Protocol

Materials & Equipment[1][4]

-

Precursor: 2-(2-Nitrophenyl)acetohydrazide (Synthesize from ethyl 2-(2-nitrophenyl)acetate via hydrazine hydrate if not purchased).

-

Electrophile: Substituted aromatic aldehyde (1.0 - 1.2 eq).

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (AcOH).

-

Apparatus: 50 mL Round Bottom Flask (RBF), Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Procedure

| Step | Action | Critical Control Point (Why?) |

| 1 | Dissolution Dissolve 1.0 mmol of 2-(2-nitrophenyl)acetohydrazide in 15-20 mL of absolute ethanol in a 50 mL RBF. | Solubility Check: The 2-nitro group decreases solubility. Mild heating (40°C) may be required to ensure a homogeneous solution before adding the aldehyde. |

| 2 | Addition Add 1.0 - 1.1 mmol (slight excess) of the chosen aromatic aldehyde to the solution. | Stoichiometry: A slight excess of aldehyde ensures complete consumption of the nucleophilic hydrazide, which is harder to remove during purification. |

| 3 | Catalysis Add 3-5 drops of Glacial Acetic Acid. | pH Control: The pH should be ~4-5. If too acidic, the amine becomes protonated ( |

| 4 | Reflux Heat the mixture to reflux (approx. 78-80°C) with stirring for 3–5 hours. | Energy Barrier: The dehydration step requires thermal energy. Monitor via TLC (System: Hexane:Ethyl Acetate 6:4). |

| 5 | Precipitation Allow the reaction mixture to cool to room temperature. If no precipitate forms, pour the mixture onto crushed ice (50g). | Crystallization: The product is usually less soluble in cold water/ethanol than the starting materials. |

| 6 | Isolation Filter the solid precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and cold water (2 x 10 mL). | Purification: Washing removes unreacted aldehyde and the acid catalyst. |

| 7 | Recrystallization Recrystallize from hot Ethanol or an Ethanol/DMF mixture (9:1) if the compound is highly insoluble. | Purity: Essential to remove trace hydrazine impurities which can be toxic and interfere with biological assays. |

Experimental Workflow Visualization

Characterization & Validation

To validate the structure, you must confirm the formation of the imine bond and the retention of the amide core.

Infrared Spectroscopy (FT-IR)[5][6]

-

Key Diagnostic: Appearance of a strong band at 1600–1640 cm⁻¹ (

stretch). -

Confirmation: Disappearance of the hydrazide

doublet (usually 3200–3300 cm⁻¹). -

Amide: Retention of the Amide I carbonyl band (

) at 1650–1690 cm⁻¹ . -

Nitro Group: Symmetric and asymmetric stretches at 1350 cm⁻¹ and 1530 cm⁻¹ .

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-

is recommended due to the low solubility of the nitro-substituted scaffold. -

Azomethine Proton (

): A sharp singlet typically between δ 8.0 – 8.8 ppm . This confirms condensation.[2][3] -

Amide Proton (

): A singlet downfield at δ 11.0 – 12.0 ppm (often exchangeable with D₂O). -

Methylene Linker (

): A singlet around δ 4.0 – 4.5 ppm . Note: The ortho-nitro group may cause magnetic anisotropy, slightly shifting this signal compared to para-isomers.

Mass Spectrometry

-

ESI-MS: Look for the molecular ion peak

. -

Fragmentation: Common loss of the nitro-benzyl moiety or cleavage at the amide bond.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete dehydration (equilibrium issue). | Increase reflux time or add a drying agent (e.g., molecular sieves) to scavenge water and drive equilibrium. |

| No Precipitate | Product is soluble in EtOH.[4] | Pour reaction mixture into ice-cold water. If oil forms, extract with Ethyl Acetate, dry over MgSO₄, and evaporate. |

| Impure Product | Unreacted aldehyde trapped in lattice.[2] | Wash the crude solid thoroughly with cold ether or hexane (aldehydes are soluble; hydrazones are not). |

| Steric Hindrance | Ortho-nitro group blocking attack. | Use a higher boiling solvent (e.g., 1,4-Dioxane) to increase thermal energy, or use microwave irradiation (120°C, 10-15 min). |

References

-

Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301.

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.

-

Kutama, I. U., et al. (2021).[5][6] Synthesis and Biological Evaluation of Hydrazones Derived from 2,4-Dinitrophenylhydrazine. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(2).

-

Kim, M., & Lee, S. (2024).[3] Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides.[3] Synthesis, 56, 2263-2269.[3]

-

Cinar, E., & Topal, G. (2022).[7] Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine. Organic Communications, 15(4), 356-366.

Sources

- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation [scirp.org]

- 6. ajpamc.com [ajpamc.com]

- 7. acgpubs.org [acgpubs.org]

reaction of 2-(2-Nitrophenyl)acetohydrazide with aromatic aldehydes

Application Note: Synthesis & Characterization of N'-Benzylidene-2-(2-nitrophenyl)acetohydrazide Derivatives

Abstract & Scope

This application note details the protocol for the condensation of 2-(2-nitrophenyl)acetohydrazide with various substituted aromatic aldehydes to form N'-benzylidene-2-(2-nitrophenyl)acetohydrazides (hydrazones/Schiff bases). These scaffolds are critical in medicinal chemistry, serving as pharmacophores with demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[1] Additionally, the ortho-nitro group introduces unique steric and electronic properties, making these ligands valuable for transition metal coordination chemistry.

Scientific Background & Mechanism

The Reaction

The synthesis is a classic nucleophilic addition-elimination reaction.[2] The terminal amino group (-NH₂) of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. Acid catalysis is often employed to activate the carbonyl oxygen, facilitating the attack and the subsequent dehydration step.[2]

Structural Considerations: The ortho-Nitro Effect

Unlike simple phenylacetohydrazides, the 2-(2-nitrophenyl) moiety introduces specific constraints:

-

Steric Hindrance: The bulky nitro group at the ortho position can restrict rotation around the methylene linker, potentially influencing the crystal packing and solubility of the final product.

-

Electronic Effects: The strong electron-withdrawing nature of the nitro group (-NO₂) decreases the electron density on the aromatic ring but has a limited inductive effect on the distal hydrazide nitrogen due to the insulating methylene (-CH₂-) spacer. However, it may participate in intramolecular hydrogen bonding in the solid state.

Reaction Mechanism Visualization

The following diagram illustrates the acid-catalyzed pathway from reactants to the final hydrazone product.

Caption: Step-wise mechanism of acid-catalyzed hydrazone formation.

Experimental Protocol

Safety Note: Hydrazides and nitro compounds can be toxic. Work in a fume hood. Wear appropriate PPE (gloves, goggles, lab coat).

Materials

-

Precursor: 2-(2-Nitrophenyl)acetohydrazide (1.0 equiv.)

-

Reagent: Substituted Aromatic Aldehyde (1.0 - 1.1 equiv.)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Glacial Acetic Acid (AcOH) or conc. HCl (trace)

Standard Procedure (Reflux Method)

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-nitrophenyl)acetohydrazide (1.0 mmol) in 15 mL of absolute ethanol.

-

Addition: Add the aromatic aldehyde (1.0 mmol) to the solution.

-

Note: If the aldehyde is solid, dissolve it in a minimum amount of ethanol before addition.

-

-

Catalysis: Add 2-3 drops of glacial acetic acid .

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 2–4 hours .

-

Monitoring: Monitor progress by TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The aldehyde spot should disappear.

-

-

Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

If a precipitate forms: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry.

-

If no precipitate forms: Pour the reaction mixture into crushed ice (approx. 50 g) and stir vigorously for 15 minutes to induce precipitation. Filter and wash.[1][3]

-

-

Purification: Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture to yield the pure hydrazone.

Optimization Table

| Variable | Recommendation | Impact on Reaction |

| Solvent | Ethanol (Preferred), Methanol | Ethanol offers a higher reflux temp, often driving reaction to completion faster. |

| Catalyst | Acetic Acid (mild), HCl (strong) | Acetic acid is standard. Use HCl only for highly deactivated aldehydes (e.g., nitro-aldehydes). |

| Stoichiometry | 1:1 (Hydrazide:Aldehyde) | Excess aldehyde can be difficult to remove; keeping 1:1 simplifies purification. |

| Time | 2 - 6 Hours | Electron-withdrawing groups on the aldehyde (e.g., -NO₂) speed up the reaction; Electron-donating groups (e.g., -OMe) slow it down. |

Characterization Guide

Confirm the structure using the following spectroscopic markers.

Proton NMR (¹H NMR, DMSO-d₆)

-

Azomethine Proton (-N=CH-): A sharp singlet typically between δ 8.0 – 8.6 ppm . This is the diagnostic peak for hydrazone formation.

-

Amide Proton (-CONH-): A broad singlet between δ 11.0 – 12.0 ppm . (Exchangeable with D₂O).

-

Methylene Linker (-CH₂-): A singlet around δ 3.8 – 4.2 ppm .

-

Aromatic Protons: Multiplets in the δ 7.0 – 8.2 ppm range. Look for the specific splitting pattern of the ortho-nitro ring (often distinct doublets/triplets due to the substituent).

Infrared Spectroscopy (FT-IR)

-

C=O (Amide I): Strong band at 1650 – 1690 cm⁻¹ .

-

C=N (Imine): Sharp band at 1590 – 1620 cm⁻¹ .

-

NH (Stretch): Medium band at 3200 – 3350 cm⁻¹ .

-

NO₂ (Nitro): Symmetric and asymmetric stretches at 1350 cm⁻¹ and 1530 cm⁻¹ .

Applications & Workflow

These derivatives are versatile intermediates.[2][3] The workflow below illustrates the path from synthesis to application.

Caption: Workflow from synthesis to downstream applications.

-

Antimicrobial: Screen against S. aureus and E. coli.[1][4] The hydrazone linkage (-CONHN=CH-) is a known pharmacophore for inhibiting bacterial DNA synthesis [1].

-

Metal Chelation: The carbonyl oxygen and azomethine nitrogen can act as a bidentate ligand (NO donor) to form stable complexes with transition metals, often enhancing biological activity [2].

References

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. Link

-

Pahontu, E., et al. (2016). Synthesis, Characterization, Antimicrobial and Antiproliferative Activity Evaluation of Cu(II), Co(II), Zn(II), Ni(II) and Pt(II) Complexes with Isoniazid-Derived Compound. Molecules, 21(5), 674. Link

-

Vicini, P., et al. (2002). Synthesis and biological activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry, 37(7), 553-564. Link

-

Al-Amiery, A. A., et al. (2012). Synthesis and Antioxidant Activities of Novel Schiff Bases Derived from 4-Hydroxy-3-methoxybenzaldehyde. Organic and Medicinal Chemistry Letters, 2, 4. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemijournal.com [chemijournal.com]

- 4. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preclinical Assessment of Anticonvulsant Activity in 2-(2-Nitrophenyl)acetohydrazide Analogs

Executive Summary

This application note details the standardized workflow for evaluating the anticonvulsant potential of 2-(2-Nitrophenyl)acetohydrazide analogs . Hydrazide derivatives have emerged as a significant pharmacophore in epilepsy research due to their ability to modulate GABAergic pathways and inhibit sodium channels. The presence of the 2-nitrophenyl moiety specifically influences lipophilicity and receptor binding affinity.

This guide provides a self-validating screening platform combining the Maximal Electroshock Seizure (MES) test (for generalized tonic-clonic seizures) and the Subcutaneous Pentylenetetrazole (scPTZ) test (for absence/myoclonic seizures). It includes mandatory neurotoxicity profiling via the Rotarod assay to ensure that observed efficacy is not a false positive driven by sedation or motor impairment.

Experimental Workflow & Logic

The assessment follows a "filter" logic: compounds must first pass neurotoxicity screening to ensure motor competence before efficacy testing.

Figure 1: Sequential screening workflow. Compounds causing significant motor impairment at efficacy doses are flagged early to prevent false-positive interpretation of immobility as seizure protection.

Compound Preparation & Formulation

Hydrazide analogs are often lipophilic. Proper solubilization is critical for bioavailability.

-

Vehicle: 0.5% Carboxymethylcellulose (CMC) or 1% Tween 80 in saline.

-

Concentration: Prepare stock suspensions to deliver volumes of 10 mL/kg (mice) or 5 mL/kg (rats).

-

Dosing Regimen:

Protocol A: Neurotoxicity Assessment (Rotarod Test)

Before efficacy testing, animals must be evaluated for neurological deficits (ataxia, sedation) which can mimic anticonvulsant activity.

Principle

Mice are placed on a rotating rod.[2][4][5][6][7][8] Neurotoxic compounds cause loss of balance and early falls.

Materials

-

Rotarod apparatus (e.g., Ugo Basile or Columbus Instruments).[4]

-

Mice (Male Swiss albino or C57BL/6, 20–25 g).

Procedure

-

Training: 24 hours prior to testing, train mice to maintain balance on the rod rotating at 6–10 rpm for at least 60 seconds. Discard animals that cannot learn this task.

-

Baseline: Record latency to fall for untreated animals (Trial 0).

-

Treatment: Administer the test analog (e.g., 100 mg/kg).

-

Testing: Place mice on the rod at 0.5 h and 4 h post-administration.

-

Endpoint: Record the "Latency to Fall" (seconds).

-

Cut-off: 180 seconds.

Data Interpretation:

-

Neurotoxicity: A significant decrease in latency compared to vehicle control indicates motor impairment.

-

TD50 Calculation: The dose at which 50% of animals fail to stay on the rod for 60 seconds.

Protocol B: Maximal Electroshock Seizure (MES) Test

This is the gold standard for identifying compounds effective against generalized tonic-clonic seizures (Grand Mal).

Principle

Electrical stimulation induces a seizure cascade. Efficacy is defined by the ability to prevent the spread of seizure activity, specifically the hindlimb tonic extension (HLTE).[9]

Materials

Procedure

-

Preparation: Apply electrolyte solution to the corneal electrodes to ensure conductivity and minimize ocular damage.

-

Stimulation Parameters (Mice):

-

Induction: Restrain the mouse firmly but gently. Apply electrodes to the corneas and trigger the pulse.[10]

-

Observation: Immediately release the animal into a clear observation cage.

-

Scoring (The "All-or-None" Rule):

-

Protection: Complete abolition of Hindlimb Tonic Extension (HLTE) . The hind legs remain relaxed or flexed; they do not extend rigidly 180° to the body axis.

-

Failure: Presence of HLTE (legs rigid and extended).

-

Validation:

-

Positive Control: Phenytoin (25 mg/kg) or Carbamazepine.

-

Negative Control: Vehicle (0.5% CMC).

Protocol C: Subcutaneous Pentylenetetrazole (scPTZ) Test

This model screens for efficacy against myoclonic and absence seizures (Petit Mal) by antagonizing GABAergic inhibition.

Principle

PTZ is a GABA-A receptor antagonist. Subcutaneous injection induces a threshold seizure.

Materials

-

Pentylenetetrazole (PTZ) (Sigma-Aldrich).

-

Stopwatches.

Procedure

-

PTZ Preparation: Dissolve PTZ in saline. The standard convulsant dose (CD97) is typically 85 mg/kg s.c. in mice (must be validated for your specific strain).

-

Pre-treatment: Administer the hydrazide analog (test compound) 30 minutes prior to PTZ injection.

-

PTZ Injection: Inject PTZ subcutaneously into the loose fold of skin on the back of the neck.

-

Observation Window: Observe each animal in isolation for 30 minutes .

-

Endpoints:

-

Latency: Time to first clonic convulsion (lasting >5 seconds).

-

Protection: Absence of clonic spasms for the full 30 minutes.

-

Mortality: Note if the animal survives the 24-hour post-test period.

-

Validation:

-

Positive Control: Diazepam (4 mg/kg) or Valproate.

-

Mechanism Note: Efficacy here suggests the hydrazide analog may act via GABAergic potentiation.

Data Analysis & Reporting

Summarize findings in a comparative table. Calculate the Protection Index (PI) , which is the safety margin of the drug.

| Parameter | Formula/Definition |

| ED50 | Median Effective Dose: Dose protecting 50% of animals in MES or scPTZ. |

| TD50 | Median Toxic Dose: Dose causing motor deficit in 50% of animals (Rotarod). |

| PI | Protection Index = TD50 / ED50 . Higher is better. |

Example Data Presentation:

| Compound | Dose (mg/kg) | MES Protection (%) | scPTZ Protection (%) | Rotarod Deficit (%) |

| Vehicle | - | 0% | 0% | 0% |

| Analog 2a | 100 | 80% | 40% | 0% |

| Analog 2b | 100 | 100% | 90% | 10% |

| Phenytoin | 25 | 100% | 10% | 20% |

Mechanistic Context (GABAergic Pathway)

2-(2-Nitrophenyl)acetohydrazide analogs likely function by inhibiting GABA-Transaminase (GABA-T) or blocking voltage-gated sodium channels. The hydrazide group (

Figure 2: Hypothesized mechanism of action. Hydrazide analogs often inhibit GABA degradation, elevating synaptic GABA levels to suppress seizure propagation.

References

-

White, H. S., et al. (1995).[12] "The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models." Italian Journal of Neurological Sciences.

-

Löscher, W., & Schmidt, D. (1988). "Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations." Epilepsy Research.

-

Shaquiquzzaman, M., et al. (2012). "Synthesis and anticonvulsant activity of some 2-(2-{1-[substituted phenyl]ethylidene}hydrazinyl)-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Dunham, N. W., & Miya, T. S. (1957). "A note on a simple apparatus for detecting neurological deficit in rats and mice." Journal of the American Pharmaceutical Association.

-

NIH National Institute of Neurological Disorders and Stroke. "Anticonvulsant Screening Program (ASP) Protocols."

Sources

- 1. Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis and anticonvulsant activity of some 2-(2-{1-[substituted phenyl]ethylidene}hydrazinyl)-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mmpc.org [mmpc.org]

- 5. biomed-easy.com [biomed-easy.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. A rotarod test for evaluation of motor skill learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anti-inflammatory Screening of 2-(2-Nitrophenyl)acetohydrazide Derivatives

Introduction: The Rationale for Targeting Inflammation with Novel Hydrazide Scaffolds

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulation of this tightly controlled process can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis, creating a significant global health burden. A key family of enzymes driving the inflammatory cascade are the cyclooxygenases (COX), which exist in two primary isoforms: COX-1, a constitutively expressed enzyme involved in physiological functions, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of these COX enzymes.[2]

The hydrazide and hydrazone chemical motifs have emerged as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory properties.[3][4] The core structure of 2-(2-Nitrophenyl)acetohydrazide presents a unique chemical framework. The presence of the nitro group, an electron-withdrawing feature, and the reactive hydrazide moiety suggest the potential for potent and selective interactions with biological targets. Notably, studies on related nicotinic acid hydrazides have indicated that nitro-substituents can enhance anti-inflammatory activity.[5] This document provides a comprehensive, tiered screening protocol designed to systematically evaluate the anti-inflammatory potential of novel compounds derived from this promising chemical scaffold.

A Tiered Approach to Anti-Inflammatory Drug Discovery

A successful anti-inflammatory drug discovery campaign relies on a logical and efficient screening cascade. This tiered approach is designed to rapidly identify promising lead compounds from a larger library, progressively subjecting them to more complex and physiologically relevant assays. This strategy conserves resources by eliminating less active compounds early in the process.

Figure 2: Simplified signaling pathway of LPS-induced inflammation in macrophages.

Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol utilizes the Griess reagent to quantify nitrite, a stable and quantifiable breakdown product of NO. [6][7] Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds and a reference inhibitor (e.g., L-NAME)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well clear microplates

-

Spectrophotometer capable of reading absorbance at 540 nm

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours. [8]2. Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours. [8]4. Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent Component A to each well containing the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well.

-

Incubate for another 10 minutes at room temperature. 6. Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol: TNF-α and IL-6 Production by ELISA

This protocol uses a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of pro-inflammatory cytokines in the cell culture supernatant. [9][10] Materials:

-

Cell culture supernatants from the NO production assay

-

Human TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Stop Solution (e.g., 2 N H₂SO₄)

-

96-well ELISA plates

-

Microplate reader capable of reading absorbance at 450 nm

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add 100 µL of standards and cell culture supernatants to the wells and incubate for 1-2 hours at room temperature. [10]4. Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1 hour at room temperature. [10]5. Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops (typically 15-20 minutes). 7. Stopping the Reaction: Add the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Quantification: Generate a standard curve and determine the concentration of TNF-α and IL-6 in the samples.

Data Presentation: Cell-Based Assays

| Compound ID | NO Production IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |

| NPH-001 | 2.5 | 1.8 | 3.1 |

| NPH-003 | 0.5 | 0.3 | 0.7 |

| Dexamethasone (Control) | 0.1 | 0.05 | 0.08 |

Tertiary Screening: In Vivo Model of Acute Inflammation

Compounds that show significant activity in cell-based assays are advanced to in vivo models to evaluate their efficacy in a whole organism. The carrageenan-induced paw edema model in rats is a widely used and well-validated model for acute inflammation. [11][12][13]

Protocol: Carrageenan-Induced Paw Edema in Rats

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

1% w/v carrageenan solution in sterile saline

-

Test compounds and a reference drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers for paw volume/thickness measurement

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

-

Group 2: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Groups 3-5: Test compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.)

-

-

Compound Administration: Administer the test compounds or vehicle orally 1 hour before carrageenan injection.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. [12][14]6. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection. [12][15]7. Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

-

Data Presentation: In Vivo Anti-inflammatory Activity

| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema at 3 hours | % Inhibition of Paw Edema at 5 hours |

| Vehicle Control | - | 0 | 0 |

| NPH-003 | 10 | 25.4 ± 3.1 | 28.9 ± 3.5 |

| NPH-003 | 25 | 45.8 ± 4.2 | 50.1 ± 4.8 |

| NPH-003 | 50 | 62.1 ± 5.5 | 68.7 ± 6.1 |

| Indomethacin | 10 | 55.3 ± 4.9 | 60.2 ± 5.3 |

| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. |

Conclusion and Future Directions

This comprehensive screening protocol provides a robust framework for the identification and characterization of novel anti-inflammatory agents derived from the 2-(2-Nitrophenyl)acetohydrazide scaffold. By employing a tiered approach, from in vitro enzyme and cell-based assays to in vivo models, researchers can efficiently evaluate the therapeutic potential of these compounds. Promising lead candidates identified through this cascade can then be subjected to further optimization, pharmacokinetic studies, and more extensive toxicological evaluations to advance them towards clinical development. The inherent versatility of the hydrazide scaffold offers significant opportunities for medicinal chemists to fine-tune the pharmacological properties of these derivatives, potentially leading to the discovery of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.

References

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Human IL-6 (Interleukin 6) ELISA Kit. Retrieved from [Link]

-

Park, S. H., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 66, 165–171. Retrieved from [Link]

-

Salehi, B., et al. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(11), 3187. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Kumar, S., & Sharma, P. C. (2017). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Journal of catalysts, 2017. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

-

Danadalieva, A., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Trakia Journal of Sciences, 16(Suppl.1), 133-138. Retrieved from [Link]

-

Hussain, Z., et al. (2022). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Molecules, 27(19), 6614. Retrieved from [Link]

-

Cell Sciences. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A). Retrieved from [Link]

-

P, R., & K, S. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs. Journal of Inflammation Research, 14, 255–270. Retrieved from [Link]

-

ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

-

Georgieva, M., et al. (2022). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 2437, 115-123. Retrieved from [Link]

-

Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Analytical & Pharmaceutical Research, 6(5). Retrieved from [Link]

-

Sparks, J. A., et al. (2023). Frontiers in Rheumatoid Arthritis: Emerging Research and Unmet Needs in Pharmacologic Management. Journal of Clinical Medicine, 12(13), 4344. Retrieved from [Link]

-

ResearchGate. (2013). Nitric Oxide Assay?. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

Al-Malki, A. L., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25969-25980. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Pharmaceuticals, 15(8), 947. Retrieved from [Link]

-

Kumar, D., et al. (2012). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. International Journal of Drug Development and Research, 4(4), 214-219. Retrieved from [Link]

-

Iannitti, T., et al. (2016). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 74, 5.4.1–5.4.7. Retrieved from [Link]

-

EurekAlert!. (2026, January 26). Chinese Medical Journal article review: cGAS‑STING pathway emerges as cornerstone for next‑generation immunotherapies. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models | MDPI [mdpi.com]

- 5. hygeiajournal.com [hygeiajournal.com]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mpbio.com [mpbio.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. inotiv.com [inotiv.com]

- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Note: In Vitro Biological Evaluation of 2-(2-Nitrophenyl)acetohydrazide Derivatives

Introduction & Rationale

The 2-(2-Nitrophenyl)acetohydrazide scaffold represents a privileged pharmacophore in medicinal chemistry. The presence of the ortho-nitro group on the phenyl ring introduces specific steric and electronic properties that distinguish it from unsubstituted phenylacetohydrazides. The electron-withdrawing nitro group (

This Application Note outlines a rigorous in vitro evaluation pipeline. We focus on three validated biological activities relevant to this chemical class:

-

Antimicrobial Efficacy: Targeting bacterial resistance (specifically S. aureus and M. tuberculosis surrogates).

-

Urease Inhibition: Addressing Helicobacter pylori virulence via nickel-dependent metalloenzyme blockade.[1]

-

Cytotoxicity (Safety Profiling): Establishing the Selectivity Index (SI) using mammalian cell lines.

Compound Handling & Preparation[2][3][4][5]

Critical Causality: Hydrazide derivatives often exhibit poor aqueous solubility, leading to precipitation in assay media and false negatives. Proper stock preparation is the foundation of reproducible data.

-

Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.

-

Stock Concentration: Prepare 10 mM or 20 mM primary stocks.

-

Storage: Aliquot into amber tubes (nitro groups are photosensitive) and store at -20°C.

-

Working Solutions: Ensure final DMSO concentration in cell-based assays is

(v/v) to prevent solvent toxicity.

Module A: Antimicrobial Susceptibility Profiling (MIC/MBC)

Rationale: Hydrazide-hydrazones are structural isosteres of isoniazid (a frontline anti-tubercular drug). Evaluation against Gram-positive and Gram-negative strains is the primary screen.

Protocol: Broth Microdilution (CLSI Standard)

Materials:

-

Muller-Hinton Broth (MHB).

-

Resazurin dye (0.015% w/v) – Visual redox indicator for cell viability.

-

96-well flat-bottom microplates.

-

Test strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

Step-by-Step Workflow:

-

Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in MHB. -

Serial Dilution: Add 100 µL MHB to all wells. Add 100 µL of test compound (from working stock) to column 1. Mix and transfer 100 µL to column 2, repeating down to column 10. Discard final 100 µL.

-

Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.

-

Column 11: Growth Control (Bacteria + Solvent).

-

Column 12: Sterility Control (Media only).

-

-

Incubation: 37°C for 18–24 hours.

-

Readout (Resazurin): Add 30 µL Resazurin solution. Incubate for 2–4 hours.

-

Blue (Resazurin): No growth (Inhibition).

-

Pink (Resorufin): Active growth (Reduction by bacterial metabolism).

-

-

Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the Blue-to-Pink color shift.

Module B: Targeted Enzyme Inhibition (Urease)

Rationale: The hydrazide moiety (

Protocol: Indophenol Colorimetric Assay

Mechanism: Urease hydrolyzes urea into ammonia (

Reagents:

-

Enzyme: Jack Bean Urease (JBU), 5 U/mL in phosphate buffer (pH 8.2).

-

Substrate: Urea (100 mM).

-

Reagents: Phenol-nitroprusside and Alkali-hypochlorite.

Step-by-Step Workflow:

-

Pre-Incubation: Mix 25 µL of enzyme solution with 5 µL of test compound (various concentrations). Incubate at 30°C for 15 mins.

-

Causality: Allows the inhibitor to bind/chelate the active site Nickel before substrate competition.

-

-

Reaction: Add 50 µL Urea substrate. Incubate at 30°C for 30 mins.

-

Termination & Development: Add 50 µL Phenol-nitroprusside followed by 50 µL Alkali-hypochlorite.

-

Measurement: Incubate 20 mins at RT. Measure Absorbance at 625 nm .

-

Calculation:

Module C: Cytotoxicity & Selectivity (MTT Assay)[3][7]

Rationale: To validate a compound as a drug lead, it must be toxic to the target (bacteria/enzyme) but safe for the host. We use the MTT assay on mammalian cells (e.g., HEK293 or MCF-7).